5-Methyl-2-(1-methyl-1H-pyrazol-3-YL)phenol
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Overview
Description
5-Methyl-2-(1-methyl-1H-pyrazol-3-YL)phenol is an organic compound that belongs to the class of phenols and pyrazoles This compound is characterized by the presence of a phenolic hydroxyl group and a pyrazole ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1-methyl-1H-pyrazol-3-YL)phenol typically involves the reaction of 5-methyl-2-hydroxybenzaldehyde with 3-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(1-methyl-1H-pyrazol-3-YL)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Methyl-2-(1-methyl-1H-pyrazol-3-YL)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(1-methyl-1H-pyrazol-3-YL)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-3-yl)phenol: Lacks the methyl group at the 5-position.
5-Methyl-2-(1H-pyrazol-3-yl)phenol: Lacks the methyl group on the pyrazole ring.
2-(1-Methyl-1H-pyrazol-3-yl)phenol: Lacks the methyl group at the 5-position of the phenol ring.
Uniqueness
5-Methyl-2-(1-methyl-1H-pyrazol-3-YL)phenol is unique due to the presence of both methyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-methyl-2-(1-methylpyrazol-3-yl)phenol |
InChI |
InChI=1S/C11H12N2O/c1-8-3-4-9(11(14)7-8)10-5-6-13(2)12-10/h3-7,14H,1-2H3 |
InChI Key |
IIUACASYKBWCSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C=C2)C)O |
Origin of Product |
United States |
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